4-Ethyl-2-nitro indane-1,3-dione
Description
Significance of the Indane-1,3-dione Scaffold in Synthetic Organic Chemistry
The indane-1,3-dione framework is recognized as a privileged scaffold in the field of organic chemistry. mdpi.comencyclopedia.pub Its unique structure, featuring a benzene (B151609) ring fused to a five-membered ring containing two ketone groups, imparts a combination of rigidity and reactivity that makes it a versatile building block for more complex molecules. mdpi.comnih.govdntb.gov.ua A key feature is the active methylene (B1212753) group located between the two carbonyls, which exhibits notable acidity and serves as a prime site for a variety of chemical transformations. encyclopedia.pubresearchgate.net
This scaffold is a cornerstone in the synthesis of a wide array of compounds with diverse applications. nih.gov It is extensively utilized in medicinal chemistry for the development of new therapeutic agents. encyclopedia.pub Beyond pharmaceuticals, indane-1,3-dione derivatives are integral to materials science, where they function as electron acceptors in the design of dyes for solar cells, photoinitiators for polymerization processes, and chromophores for non-linear optical (NLO) applications. mdpi.comencyclopedia.pub The ability of the indane-1,3-dione core to participate in various synthetic reactions, including Knoevenagel condensations and multicomponent reactions, further cements its status as a fundamental tool for chemists. researchgate.netnih.gov
Overview of Substituted Indane-1,3-dione Systems
The versatility of the indane-1,3-dione system is greatly expanded by the introduction of various substituents at different positions on its core structure. These modifications can be strategically placed on the aromatic ring or at the active methylene bridge (the C2 position) to fine-tune the molecule's electronic, steric, and physicochemical properties.
Chemical engineering of the scaffold can occur at three primary locations:
The Aromatic Group: Substituents on the benzene ring are typically introduced by starting the synthesis with a pre-functionalized precursor, such as a substituted phthalic anhydride (B1165640). mdpi.com Halogenation is a common modification, leading to derivatives like 4-chloro- or 5-fluoro-indane-1,3-dione, which can alter the electronic nature of the entire system. mdpi.com
The Ketone Groups: The carbonyl groups can undergo reactions, but a more common strategy to enhance the electron-accepting properties of the scaffold is to perform a Knoevenagel reaction with malononitrile (B47326), converting a ketone into a dicyanovinylidene group, a much stronger electron acceptor. mdpi.comresearchgate.net
The Methylene Group: The C2 position is the most frequently modified site. Its high reactivity allows for a range of transformations, including nitration, cyanation, and halogenation. encyclopedia.pubnih.gov Due to the acidity of the C-H protons, this position is ideal for forming new carbon-carbon bonds, most notably through the Knoevenagel condensation with aldehydes and ketones. nih.gov
The specific nature and position of these substituents dictate the final properties and potential applications of the resulting derivative, as illustrated in the table below.
| Derivative Class | Example Substituent(s) | Impact on Properties & Common Applications |
| Aromatic-Substituted | Halogens (F, Cl, Br) | Modulates electron-accepting ability; used in organic electronics. mdpi.com |
| Methylene-Substituted | Arylidene groups | Creates push-pull chromophores; used in dyes and NLO materials. researchgate.net |
| Cyano group | Increases acidity and electron-withdrawing character. encyclopedia.pub | |
| Nitro group | Strong electron-withdrawing group, enhances acidity of remaining C-H proton. encyclopedia.pub | |
| Ketone-Modified | Dicyanovinylidene | Significantly enhances electron-acceptor strength for electronics applications. researchgate.net |
Scope and Research Imperatives for 4-Ethyl-2-nitroindane-1,3-dione
The specific compound, 4-Ethyl-2-nitroindane-1,3-dione, represents a unique combination of substitutions that suggests specific areas for research. While this exact molecule is not extensively documented in current literature, its structure allows for well-founded postulations regarding its chemical behavior and potential utility.
The molecule features two key substitutions on the parent indane-1,3-dione scaffold:
A Nitro Group at the 2-Position: The nitro group (NO₂) is one of the strongest electron-withdrawing groups. Its placement at the active methylene position would have a profound effect on the molecule's properties. It would drastically increase the acidity of the single remaining proton at the C2 position, making this compound a very strong carbon acid. This enhanced acidity makes it a prime candidate for reactions requiring highly activated methylene compounds.
The research imperatives for 4-Ethyl-2-nitroindane-1,3-dione are centered on exploring the interplay between these two substituents. Key research questions would include:
Synthesis and Stability: Developing an efficient synthetic route, likely involving the nitration of 4-ethylindane-1,3-dione, and evaluating the stability of the resulting product.
Acidity and Reactivity: Quantifying the pKa of the C2 proton to understand its acidity and exploring its utility in base-catalyzed condensation reactions where traditional indane-1,3-dione may be less reactive.
Applications in Synthesis: Utilizing it as a building block for complex heterocyclic systems. The highly activated nature of the C2 position could open pathways to novel molecular architectures that are inaccessible with less substituted indane-1,3-diones.
Materials Science: Investigating its properties as an electron acceptor. The combination of the electron-donating ethyl group and the powerful electron-withdrawing nitro group creates an internal electronic push-pull dynamic that could be of interest for creating new functional dyes or materials.
In essence, 4-Ethyl-2-nitroindane-1,3-dione stands as a promising, albeit under-explored, chemical entity. Its unique substitution pattern warrants investigation to unlock its potential as a specialized reagent in organic synthesis and a functional component in materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-ethyl-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C11H9NO4/c1-2-6-4-3-5-7-8(6)11(14)9(10(7)13)12(15)16/h3-5,9H,2H2,1H3 |
InChI Key |
KPYRXDCLRRZPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies for 4 Ethyl 2 Nitro Indane 1,3 Dione
Foundational Synthetic Routes to the Indane-1,3-dione Core Structure
The indane-1,3-dione scaffold is a versatile chemical intermediate. researchgate.net Its synthesis is well-established, with several reliable methods available for constructing the bicyclic ring system. These routes generally begin from phthalic acid derivatives.
Another widely used approach is the condensation of phthalic anhydride (B1165640) with compounds containing an active methylene (B1212753) group. nih.gov Various reagents and conditions can be employed for this transformation. For instance, reacting phthalic anhydride with ethyl acetoacetate (B1235776) in the presence of acetic anhydride and triethylamine (B128534) is an effective method. nih.govnasa.gov Similarly, condensation with malonic acid in pyridine (B92270) can produce the desired indane-1,3-dione structure. nih.govencyclopedia.pub These condensation reactions provide a versatile entry point to the indane-1,3-dione system, accommodating various substituted phthalic anhydrides to produce substituted derivatives. nasa.govnasa.gov
| Method | Starting Materials | Key Reagents | Intermediate | Outcome | Reference(s) |
| Nucleophilic Addition | Dialkyl phthalate (B1215562), Alkyl acetate (B1210297) | Strong base (e.g., Sodium ethoxide), Acid | 2-(alkoxycarbonyl)-1,3-dioxoindenide anion | Indane-1,3-dione | wikipedia.orgnih.govencyclopedia.pub |
| Condensation | Phthalic anhydride, Ethyl acetoacetate | Acetic anhydride, Triethylamine | Phthalylacetoacetic ester derivative | Indane-1,3-dione | nih.govnasa.gov |
| Condensation | Phthalic anhydride, Malonic acid | Pyridine | Not specified | Indane-1,3-dione | nih.govencyclopedia.pub |
Targeted Introduction of the Nitro Group at the C-2 Position
The methylene group at the C-2 position of indane-1,3-dione is flanked by two carbonyl groups, making it highly acidic and reactive. nih.gov This "active methylene" position is the target for the introduction of the nitro group.
The most direct method for introducing a nitro group at the C-2 position is the nitration of the indane-1,3-dione methylene group. This transformation can be achieved in a single step using nitric acid as the nitrating agent. nih.govencyclopedia.pub The reaction proceeds readily due to the high reactivity of the C-2 position, providing 2-nitroindane-1,3-dione in good yields, reported to be around 78%. nih.govencyclopedia.pub
An alternative strategy involves the cyclization of an acyclic precursor that already contains the required nitro group. One such method is the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone. chemicalbook.com In this intramolecular reaction, the precursor is treated with a suitable reagent to induce ring closure, forming the 2-nitroindane-1,3-dione structure. chemicalbook.com This approach builds the heterocyclic ring with the nitro group already in place, avoiding direct nitration of the indane-1,3-dione core.
| Method | Starting Material | Key Reagents/Conditions | Product | Yield | Reference(s) |
| Direct Nitration | Indane-1,3-dione | Nitric acid | 2-Nitroindane-1,3-dione | ~78% | nih.govencyclopedia.pub |
| Cyclisation | 2-Methoxycarbonyl-ω-nitroacetophenone | Water, Benzene (B151609) | 2-Nitroindane-1,3-dione | Not specified | chemicalbook.com |
Strategies for Aromatic Ring Substitution: Introduction of the Ethyl Group at C-4
A significant challenge in the synthesis of specifically substituted indane-1,3-diones is the difficulty of performing electrophilic aromatic substitution directly on the indane-1,3-dione aromatic ring. nih.govencyclopedia.pub Post-synthesis functionalization, such as Friedel-Crafts alkylation, is generally not feasible. Therefore, the required substituent must be incorporated into one of the starting materials before the formation of the bicyclic ring system.
To synthesize 4-Ethyl-2-nitroindane-1,3-dione, the strategy involves starting with a phthalic acid derivative that already contains an ethyl group at the desired position. Specifically, the synthesis would commence with 3-ethylphthalic anhydride or a dialkyl 3-ethylphthalate . This precursor, containing the ethyl group that will become the C-4 substituent, is then subjected to one of the foundational synthetic routes described in section 2.1.
For example, the condensation of 3-ethylphthalic anhydride with an active methylene compound like malonic acid or the Claisen condensation of a dialkyl 3-ethylphthalate with ethyl acetate would yield 4-ethyl-indane-1,3-dione . This intermediate is then subjected to direct nitration as described in section 2.2.1 to introduce the nitro group at the C-2 position, affording the final target compound, 4-Ethyl-2-nitroindane-1,3-dione . This "precursor-based" approach is the established method for producing aromatic-ring-substituted indane-1,3-diones, as has been demonstrated for the synthesis of various halogenated and nitro-substituted analogues. nih.govencyclopedia.pubnasa.gov
Synthesis from Substituted Phthalic Anhydrides or Precursors
The most viable and commonly employed route to nitro-substituted indane-1,3-diones involves the use of a correspondingly substituted phthalic anhydride or phthalic acid as the starting material. youtube.com Direct nitration of the indane-1,3-dione scaffold is generally unsuccessful. The synthesis of the target compound, therefore, hinges on the preparation of 4-ethyl-2-nitrophthalic acid or its anhydride.
The general approach involves a condensation reaction between a substituted phthalate derivative and a compound featuring an active methylene group, such as malonic acid or its esters. google.com For instance, the reaction of a substituted phthalic anhydride with malonic ester in the presence of a base like triethylamine can yield the corresponding phthalylmalonic ester. rsc.org A subsequent hydrolysis and decarboxylation step then affords the desired indane-1,3-dione.
A representative reaction scheme starting from a generic substituted diethyl phthalate is shown below:
Reaction Scheme:youtube.comorgsyn.orgyoutube.comorgsyn.orgThe yield for these two steps is typically around 50%. orgsyn.org The key challenge for the synthesis of 4-Ethyl-2-nitroindane-1,3-dione lies in obtaining the precursor, 3-ethyl-5-nitrophthalic anhydride, as this specific compound is not readily commercially available. Its synthesis would require a multi-step process, likely involving the nitration of 3-ethylphthalic acid. digitellinc.com The direct nitration of phthalic anhydride itself produces a mixture of 3-nitrophthalic anhydride and the 4-nitro isomer. digitellinc.comstackexchange.comwikipedia.org
Post-Synthetic Functionalization Approaches on the Aromatic Ring
Attempts at post-synthetic functionalization of the aromatic ring of the indane-1,3-dione core, particularly through electrophilic aromatic substitution like nitration, are generally not considered a practical synthetic route. The presence of the two deactivating ketone groups on the indane-1,3-dione structure makes the aromatic ring electron-poor and thus resistant to further electrophilic attack. Therefore, any desired substituents on the aromatic ring, such as the ethyl and nitro groups in the target molecule, must be introduced on the phthalic anhydride or phthalic acid precursor prior to the condensation and cyclization steps that form the indane-1,3-dione ring system. youtube.com
Integrated Multi-Step Synthesis of 4-Ethyl-2-nitroindane-1,3-dione
Stepwise Functionalization Sequences
A plausible stepwise synthetic sequence for 4-Ethyl-2-nitroindane-1,3-dione would involve the following conceptual stages:
Synthesis of 3-Ethylphthalic Anhydride : This precursor is not commonly available. A potential route could be the oxidation of 3-ethyl-o-xylene. The oxidation of o-xylene (B151617) derivatives is a standard industrial method for producing phthalic anhydrides. wikipedia.org
Nitration of 3-Ethylphthalic Anhydride : The synthesized 3-ethylphthalic anhydride would then undergo nitration. The ethyl group is an ortho-, para-director, while the anhydride moiety is a meta-director. This would lead to a mixture of isomers, from which the desired 3-ethyl-5-nitrophthalic anhydride would need to be isolated.
Condensation and Cyclization : The purified 3-ethyl-5-nitrophthalic anhydride (or its corresponding diester) would be reacted with a C2-synthon like diethyl malonate or ethyl acetate in a base-catalyzed condensation reaction. prepchem.com
Hydrolysis and Decarboxylation : The intermediate product from the condensation step would then be subjected to acidic hydrolysis and heat to induce decarboxylation, yielding the final product, 4-Ethyl-2-nitroindane-1,3-dione. orgsyn.org
The table below outlines this proposed stepwise synthesis.
| Step | Reactant(s) | Reagent(s) & Conditions | Product | Analogous Yield |
| 1 | 3-Ethyl-o-xylene | O₂, V₂O₅ catalyst, high temp. | 3-Ethylphthalic Anhydride | ~70% (typical for xylene oxidation) wikipedia.org |
| 2 | 3-Ethylphthalic Anhydride | H₂SO₄, HNO₃ | 3-Ethyl-5-nitrophthalic Anhydride | Variable (isomer separation required) |
| 3 | 3-Ethyl-5-nitrophthalic Anhydride | Diethyl malonate, NaOEt, Ethanol | Diethyl 2-(4-ethyl-2-nitro-1,3-dioxoindan-2-yl)malonate | High |
| 4 | Diethyl 2-(4-ethyl-2-nitro-1,3-dioxoindan-2-yl)malonate | Aqueous Acid (e.g., HCl), Heat | 4-Ethyl-2-nitroindane-1,3-dione | ~50% (for condensation/hydrolysis) orgsyn.org |
One-Pot Multicomponent Reaction Strategies
While multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step, their application to the fundamental synthesis of the 4-Ethyl-2-nitroindane-1,3-dione core from simple, acyclic precursors is not established. MCRs involving indane-1,3-dione typically utilize the pre-formed dione (B5365651) as a scaffold and functionalize the active methylene group at the 2-position. orgsyn.org
For example, four-component reactions involving indane-1,3-dione, an aldehyde, an active methylene compound like ethyl acetoacetate, and an ammonia (B1221849) source can lead to complex fused heterocyclic systems. orgsyn.org However, these reactions build upon the indane-1,3-dione structure rather than creating it. The synthesis of the core substituted indane-1,3-dione ring system remains best approached through the stepwise condensation methods.
Green Chemistry Approaches in 4-Ethyl-2-nitroindane-1,3-dione Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 4-Ethyl-2-nitroindane-1,3-dione, these principles can be applied, particularly in the condensation and cyclization steps.
Solvent-Free Reaction Conditions
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. There is precedent for conducting condensation reactions for the synthesis of indane-1,3-dione derivatives under solvent-free conditions. For instance, the condensation of phthalic anhydride with malononitrile (B47326) can be performed in the absence of a solvent. orgsyn.org Similarly, Knoevenagel condensations, a related class of reactions, are often amenable to solvent-free conditions, sometimes utilizing microwave irradiation or mechanochemistry (ball-milling) to promote the reaction.
Applying this to the proposed synthesis, the condensation of 3-ethyl-5-nitrophthalic anhydride with malonic acid could potentially be performed under solvent-free or mechanochemical conditions, which would offer several advantages:
Reduced solvent waste
Potentially shorter reaction times
Easier product isolation
Lower energy consumption
The table below summarizes the potential for a greener condensation step.
| Reaction Step | Conventional Conditions | Potential Green Alternative | Advantages of Green Alternative |
| Condensation | Refluxing in an organic solvent (e.g., ethanol, toluene) with a base. | Grinding of solid reactants at room temperature or with gentle heating (mechanochemistry). | Avoids hazardous solvents, reduces energy use, simplifies workup. |
Ionic Liquid Catalysis for Condensation Reactions
The synthesis of 4-Ethyl-2-nitroindane-1,3-dione can be theoretically achieved through a Knoevenagel condensation reaction, a classic method for carbon-carbon bond formation. wikipedia.org This reaction would involve the condensation of 4-ethylphthalic anhydride with nitromethane (B149229). In recent years, the use of ionic liquids (ILs) as catalysts and solvents for such reactions has gained significant traction due to their environmentally friendly characteristics and high efficiency. researchgate.net
Ionic liquids are salts that are liquid at or near room temperature and are composed entirely of ions. youtube.com Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to traditional volatile organic solvents. researchgate.netaston.ac.uk For the Knoevenagel condensation, the catalytic activity of ionic liquids is often attributed to their basicity, where the anion of the IL can act as a base to deprotonate the active methylene compound, in this case, nitromethane. wikipedia.orgrsc.org
The proposed reaction mechanism, catalyzed by a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), begins with the deprotonation of nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking one of the carbonyl carbons of 4-ethylphthalic anhydride. Subsequent intramolecular cyclization and dehydration would lead to the formation of the target compound, 4-Ethyl-2-nitroindane-1,3-dione. The water generated during the reaction can be adsorbed by the ionic liquid, which helps to drive the reaction to completion.
Detailed Research Findings
While specific studies on the ionic liquid-catalyzed synthesis of 4-Ethyl-2-nitroindane-1,3-dione are not extensively documented, research on analogous reactions provides strong evidence for the feasibility and potential advantages of this approach. Studies on the Knoevenagel condensation between various aldehydes or ketones and active methylene compounds using different ionic liquids have shown excellent results. researchgate.netresearchgate.net
For instance, the use of task-specific basic ionic liquids has been shown to efficiently catalyze the condensation of carbonyl compounds with active methylene compounds at room temperature under solvent-free conditions. organic-chemistry.orgresearchgate.net These reactions often proceed with high yields (85-97%) and selectivity. researchgate.net A significant advantage of this methodology is the reusability of the ionic liquid. After the reaction, the product can be extracted, and the ionic liquid can be recovered and reused for several cycles without a significant loss of catalytic activity, which is a key principle of green chemistry. researchgate.netresearchgate.net
The following interactive data table illustrates hypothetical, yet scientifically plausible, results for the synthesis of 4-Ethyl-2-nitroindane-1,3-dione using various ionic liquids as catalysts, based on findings from similar condensation reactions.
| Catalyst (Ionic Liquid) | Catalyst Loading (mol%) | Reaction Time (hours) | Hypothetical Yield (%) |
| 1-Butyl-3-methylimidazolium acetate ([bmim][OAc]) | 10 | 4 | 88 |
| 1-Butyl-3-methylimidazolium hydroxide ([bmim][OH]) | 5 | 2 | 95 |
| 1-Ethyl-3-methylimidazolium bromide ([emim][Br]) | 15 | 6 | 75 |
| Proline-functionalized ionic liquid | 10 | 3 | 92 |
The data suggests that a basic ionic liquid like [bmim][OH] could be highly effective, potentially requiring lower catalyst loading and shorter reaction times to achieve a high yield. Functionalized ionic liquids, such as those incorporating amino acids like proline, also show promise as highly efficient and recyclable catalysts for this type of transformation. researchgate.net The use of ionic liquids represents a modern, sustainable, and efficient strategy for the synthesis of 4-Ethyl-2-nitroindane-1,3-dione and related compounds.
Reaction Mechanisms and Transformations of Indane 1,3 Dione Derivatives
Reactivity at the Active Methylene (B1212753) (C-2) Position
The C-2 position of the indane-1,3-dione core is flanked by two carbonyl groups, rendering the methylene protons acidic and the carbon atom nucleophilic. This makes it a prime site for a variety of chemical transformations.
The presence of the active methylene group makes indane-1,3-dione and its derivatives excellent substrates for Knoevenagel condensation reactions. nih.govencyclopedia.pub This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govwikipedia.org The resulting products are often α,β-unsaturated ketones. wikipedia.org
For instance, the condensation of indane-1,3-dione with various aromatic aldehydes yields 2-arylidene-1,3-indanediones. acs.orgresearchgate.net These derivatives are valuable as they are highly conjugated systems and can act as 1,3-dipolarophiles, dienophiles, or 1-oxa-1,3-dienes in further synthetic applications. researchgate.netbohrium.com The reaction generally proceeds with high yields, often exceeding 70%. nih.govencyclopedia.pub
A variety of catalysts and conditions can be employed for these condensations, including microwave irradiation in water and the use of task-specific ionic liquids, which can offer green and efficient alternatives to traditional methods. acs.org The choice of catalyst and reaction conditions can also influence the product selectivity. nih.gov
Below is a table summarizing typical Knoevenagel condensation reactions of indane-1,3-dione with various aldehydes:
| Aldehyde | Catalyst/Solvent | Product | Yield (%) |
| Benzaldehyde | Piperidine/Ethanol | 2-Benzylidene-1H-indene-1,3(2H)-dione | >70 |
| 2-Methoxybenzaldehyde | Piperidine/Ethanol | 2-(2-Methoxybenzylidene)-1H-indene-1,3(2H)-dione | Not specified |
| Various aromatic aldehydes | 2-Hydroxyethylammonium formate (B1220265) (IL) | 2-Arylidene-1H-indene-1,3(2H)-diones | High |
Data compiled from multiple sources. nih.govencyclopedia.pubacs.org
The Knoevenagel condensation is not limited to simple aldehydes; triphenylamine (B166846) derivatives with aldehyde functionalities have also been successfully condensed with 1,3-indanedione to create D-π-A type dyes. nl.go.kr
The active methylene group at C-2 is susceptible to electrophilic substitution. Halogenation, for example, readily occurs at this position. wikipedia.org Bromination of indane-1,3-dione yields 2-bromo-1,3-indandione. researchgate.net Various reagents can be used for halogenation at the C-2 position, including KBr/KBrO₃ and 1,3-dihalo-5,5-dimethylhydantoins. nih.gov
While direct nitration at the C-2 position is a plausible electrophilic substitution, information specifically on the nitration of 4-ethylindane-1,3-dione at the C-2 position to form 4-ethyl-2-nitroindane-1,3-dione is not extensively detailed in the reviewed literature. However, the general principle of electrophilic substitution at the active methylene position is well-established for the indane-1,3-dione scaffold. nih.gov
The carbon at the C-2 position, especially after deprotonation, acts as a potent nucleophile. wikipedia.orgresearchgate.net This nucleophilic character allows it to participate in various addition reactions. For example, it can add to electrophilic species. While the provided search results focus more on the reactions of the active methylene group (like Knoevenagel), the initial step in many of these is the deprotonation to form a nucleophilic enolate. This enolate is the key intermediate that attacks electrophiles. Unprecedented nucleophilic additions have also been observed, such as the addition of piperidine to certain indane-1,3-dione derivatives, leading to complex heterocyclic structures. nih.govencyclopedia.pub
Indane-1,3-dione readily undergoes self-aldol condensation, particularly under basic or acidic conditions, to form a dimer known as bindone. wikipedia.orgresearchgate.net This reaction occurs because the enolate of one indane-1,3-dione molecule can act as a nucleophile and attack a carbonyl group of another molecule. researchgate.net Bindone itself is a reactive molecule and a potent electron acceptor. encyclopedia.pub Depending on the reaction conditions, further self-condensation can lead to the formation of a trimer, truxenone, and other oligomers. researchgate.net
Reactions Involving the Aromatic Ring
Direct electrophilic aromatic substitution on the benzene (B151609) ring of the indane-1,3-dione molecule is generally not feasible. nih.govencyclopedia.pub The two carbonyl groups are strongly deactivating, making the aromatic ring electron-deficient and thus resistant to attack by electrophiles. masterorganicchemistry.com
Therefore, to obtain derivatives with substituents on the aromatic ring, such as the 4-ethyl group in 4-ethyl-2-nitroindane-1,3-dione, the functionalization must be carried out on a precursor molecule before the formation of the indane-1,3-dione ring. nih.govencyclopedia.pub For instance, a substituted phthalic anhydride (B1165640) or a related precursor would be used as the starting material for the synthesis of the substituted indane-1,3-dione. nih.govencyclopedia.pub
Similarly, the introduction of a nitro group onto the aromatic ring is achieved by using a nitro-substituted precursor. nih.govencyclopedia.pub Several nitro-substituted indane-1,3-diones have been synthesized through the condensation of nitro-substituted phthalic anhydrides with malonic acid. nih.govencyclopedia.pub
Modifications and Derivatizations of Aromatic Substituents
The aromatic ring of the indane-1,3-dione core can be functionalized to modulate the electronic and steric properties of the molecule. However, direct electrophilic aromatic substitution on the indane-1,3-dione nucleus is often challenging. encyclopedia.pub Therefore, modifications are typically introduced via the synthesis of substituted phthalic acids or their derivatives, which are then cyclized to form the desired substituted indane-1,3-diones. encyclopedia.pub
For a compound such as 4-Ethyl-2-nitroindane-1,3-dione , the ethyl and nitro groups on the aromatic ring offer sites for further derivatization.
Reactions of the Ethyl Group: The ethyl group, being an alkyl substituent, can potentially undergo free-radical halogenation at the benzylic position under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). This would introduce a handle for further functionalization. Oxidation of the ethyl group to an acetyl group or even a carboxylic acid group could also be envisioned using strong oxidizing agents, although this might affect other parts of the molecule, especially the active methylene group.
Reactions of the Nitro Group: The nitro group is a versatile functional group that can undergo a variety of transformations. Most commonly, it can be reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amino group can then be diazotized and converted into a wide array of other substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. The nitro group also activates the aromatic ring for nucleophilic aromatic substitution, although this is less common for nitro groups on a benzene ring unless there are other strongly electron-withdrawing groups present.
The synthesis of nitro-substituted indane-1,3-diones generally involves the use of nitro-substituted phthalic anhydrides as starting materials. encyclopedia.pub Similarly, the introduction of an ethyl group would typically be accomplished by starting with an ethyl-substituted phthalic acid derivative.
Cycloaddition and Cascade Reactions
The indane-1,3-dione moiety, particularly its derivatives formed through Knoevenagel condensation at the active methylene group, can participate in various cycloaddition and cascade reactions, leading to the formation of complex polycyclic and spirocyclic systems. nih.govresearchgate.net
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. libretexts.org Derivatives of indane-1,3-dione, such as 2-methyleneindane-1,3-dione, can act as dienophiles in these reactions. libretexts.org The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent dicarbonyl system. libretexts.org
In the context of 4-Ethyl-2-nitroindane-1,3-dione , a Knoevenagel condensation with an aldehyde would yield a 2-arylidene-1,3-indanedione. This product could then serve as a dienophile in a Diels-Alder reaction. The ethyl and nitro groups on the aromatic ring would primarily exert electronic and steric influences on the reaction.
Aza-Diels-Alder reactions, where a nitrogen atom replaces a carbon in the diene or dienophile, are also prevalent. wikipedia.org For instance, α,β-unsaturated imines can react with α-oxoketenes in a formal aza-Diels-Alder cycloaddition. nih.gov While not directly involving indane-1,3-dione as the core reactant, this highlights a class of reactions that could potentially be adapted. For example, an imine derived from an indane-1,3-dione derivative could act as the dienophile.
| Diene | Dienophile | Product Type | Reference |
| 1,3-Diphenylbenzo[c]furan | Cyclopent-4-ene-1,3-dione | Adduct for helical structure | nih.gov |
| 1-Azadienes | α-Oxoketenes | Hydropyridin-2-ones or 1,3-oxazin-4-ones | nih.gov |
| Cyclopentadiene | Maleic anhydride | Bicyclic endo product | libretexts.org |
[3+2] cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocyclic rings. wikipedia.orguchicago.edu Indane-1,3-dione derivatives, particularly 2-arylidene-1,3-indanediones, are excellent Michael acceptors and can react with various 1,3-dipoles. aragen.com
For example, the reaction of 2-arylidene-1,3-indanediones with azomethine ylides, generated in situ from the thermal ring-opening of aziridines or from the condensation of an α-amino acid with an aldehyde, leads to the formation of spiro[indane-1,3-dione-2,3'-pyrrolidine] derivatives. nih.gov Similarly, nitrile oxides, generated from oximes, can react with the double bond of 2-arylidene-1,3-indanediones to afford spiro-isoxazoline derivatives. youtube.com
In the case of a derivative of 4-Ethyl-2-nitroindane-1,3-dione , the electron-withdrawing nitro group would enhance the electrophilicity of the exocyclic double bond in its 2-arylidene derivative, likely promoting the [3+2] cycloaddition.
| 1,3-Dipole Source | Dipolarophile | Product | Reference |
| Vinylaziridine | Indane-1,3-dione derivatives | Spiro-pyrrolidine-indane-1,3-diones | nih.gov |
| Azomethine ylides | Arylidene-indane-1,3-diones | Spiro-pyrrolidine-indane-1,3-diones | nih.gov |
| 1,3,4-Oxathiazol-2-one | 2-Arylidene-1,3-indandiones | Spiroindene-1,3-dione isothiazolines | aragen.com |
Domino, or cascade, reactions are highly efficient processes in which a single synthetic operation generates multiple chemical bonds. nih.govencyclopedia.pub Indane-1,3-dione and its derivatives are frequently employed in such sequences. nih.govencyclopedia.pubresearchgate.net
A common domino reaction involving indane-1,3-diones is initiated by a Michael addition, followed by an intramolecular cyclization. For instance, the reaction of 2-arylidene-1,3-indanediones with a nucleophile can generate an enolate, which can then participate in an intramolecular cyclization if a suitable electrophilic site is present in the molecule.
Another example is the synthesis of spiro-cyclopentane-indane-1,3-diones through a palladium-catalyzed reaction of spirovinylcyclopropaneindanedione with nitroalkenes. nih.gov This proceeds via a two-step mechanism involving the oxidative addition of palladium, ring-opening of the cyclopropane, and subsequent nucleophilic attack.
The presence of the ethyl and nitro groups in 4-Ethyl-2-nitroindane-1,3-dione would influence the reactivity and regioselectivity of these domino sequences through their electronic and steric effects.
The Biginelli reaction is a multicomponent reaction that classically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. nih.gov This reaction has been modified to include other 1,3-dicarbonyl compounds, including indane-1,3-dione. nih.gov
In a Biginelli-like reaction, indane-1,3-dione can react with an aldehyde and urea or thiourea (B124793) to produce tricyclic 3,4-dihydropyrimidine-2(1H)-one or -thione derivatives. nih.gov These reactions are often catalyzed by acids. The use of 4-Ethyl-2-nitroindane-1,3-dione in such a reaction would be expected to yield the corresponding ethyl and nitro-substituted tricyclic products. The electron-withdrawing nitro group might influence the reaction rates and yields.
| 1,3-Dicarbonyl Compound | Aldehyde | Urea/Thiourea | Catalyst | Product | Reference |
| Indane-1,3-dione | Substituted benzaldehydes | Thiourea | - | Tricyclic 3,4-dihydropyrimidine-2-thiones | nih.gov |
| Dimedone or Indane-1,3-dione | Various aldehydes | Urea | PEG-HClO₄ | Bis-3,4-dihydropyrimidin-2(1H)-ones | nih.gov |
| Indane-1,3-dione | Phenylacetaldehyde | Thiourea | Poly(4-vinylpyridinium)hydrogen sulfate | 3-substituted 5-phenylindeno-thiazolopyrimidinones | nih.gov |
Rearrangement Reactions and Transformations
Indane-1,3-dione derivatives can undergo various rearrangement reactions to yield different heterocyclic or carbocyclic frameworks.
One notable transformation is the conversion of 2-diazo-1H-indene-1,3(2H)-dione into isochromandione derivatives. nih.gov The 2-diazo compound can be prepared from indane-1,3-dione by reaction with tosyl azide. nih.gov This diazo compound can then undergo various reactions, including rearrangements.
Another potential transformation, though not a classical rearrangement, is the oxidative cleavage of the indane-1,3-dione ring system under certain conditions. Furthermore, skeletal rearrangements of fused ring systems incorporating the indane-1,3-dione moiety have been reported, for instance, in the context of porphyrin chemistry. nih.gov
Radical Reactions Involving Indane-1,3-dione Systems
The indane-1,3-dione framework is a versatile participant in radical reactions, primarily through two key pathways: its application as a photoinitiator in polymerization and its reactivity in radical halogenation at the active methylene position.
Indane-1,3-dione Derivatives as Photoinitiators
Indane-1,3-dione derivatives have been successfully employed as components of photoinitiating systems (PIS) for free radical polymerization. epa.govresearchgate.netresearchgate.net These systems are designed to generate radical species upon exposure to light, typically in the visible range, which then initiate the polymerization of monomers like acrylates.
In a typical three-component photoinitiating system, an indane-1,3-dione-based dye acts as a photosensitizer. epa.gov When irradiated, the dye absorbs light and reaches an excited state. This excited molecule can then interact with other components, such as a tertiary amine (acting as an electron/hydrogen donor) and an iodonium (B1229267) salt (acting as an electron acceptor), to generate the radicals that start the polymerization chain reaction. epa.gov The formation of these radical species has been confirmed through techniques like electron spin resonance (ESR) spin-trapping experiments. epa.gov The efficiency of these systems is often dependent on the specific substitution pattern on the indane-1,3-dione core, which influences the photophysical properties of the dye. epa.govresearchgate.netresearchgate.net
Radical Halogenation
The active methylene group at the C-2 position of the indane-1,3-dione ring is susceptible to halogenation, which can proceed through a radical mechanism. nih.govencyclopedia.pubmdpi.com While electrophilic halogenation is common, radical pathways offer alternative and sometimes more efficient or selective methods.
Light-promoted bromination is a notable example. In a reaction developed to enhance the formation of bromide radicals, N-bromosuccinimide (NBS) is irradiated with visible light in the presence of bromoacetic acid. mdpi.com This method has been shown to proceed via two concurrent mechanisms: an electrophilic bromination and a radical-based pathway, leading to high yields of the brominated product. nih.govmdpi.com The involvement of radical species (F•) has also been proposed in the fluorination of indane-1,3-dione with reagents like Selectfluor®, although the mechanism is not fully elucidated. nih.govencyclopedia.pub
Below is a table summarizing various halogenation reactions at the C-2 position of indane-1,3-dione, some of which may involve radical intermediates.
| Halogenating Agent | Solvent | Yield (%) | Reference |
| N-chlorosuccinimide (NCS) | Ethanol | 95 | nih.gov |
| N-bromosuccinimide (NBS) | Ethanol | 92 | nih.gov |
| Trichloroisocyanuric acid | Ball-milling | 98 | nih.gov |
| Tribromoisocyanuric acid | Ball-milling | 97 | nih.gov |
| KBr/KBrO₃ | - | 86 | nih.gov |
| 1,3-dibromo-5,5-dimethylhydantoin | Acetic acid | 88 | nih.gov |
| 1,3-dichloro-5,5-dimethylhydantoin | Acetic acid | 89 | nih.gov |
| Selectfluor® | Water with surfactant | 74 | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Ethyl-2-nitroindane-1,3-dione, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indane ring system and the protons of the ethyl group.
The aromatic region would likely display a complex multiplet pattern due to the protons on the benzene (B151609) ring, with their specific chemical shifts influenced by the electron-withdrawing effects of the adjacent dicarbonyl and nitro groups. The ethyl group would be characterized by a triplet and a quartet. The methylene (B1212753) protons (-CH2-) adjacent to the aromatic ring would appear as a quartet due to coupling with the methyl protons, while the terminal methyl protons (-CH3) would present as a triplet.
Expected ¹H NMR Chemical Shift Ranges:
Aromatic Protons (Ar-H): δ 7.5-8.5 ppm
Ethyl Group (-CH2CH3):
Methylene (-CH2-): δ 2.7-3.0 ppm (quartet)
Methyl (-CH3): δ 1.2-1.5 ppm (triplet)
Methine Proton (-CHNO2): δ 5.0-6.0 ppm (singlet or broadened singlet)
Note: The methine proton at the 2-position is adjacent to the nitro group and two carbonyl groups, which would shift its signal significantly downfield. Its multiplicity would depend on coupling with other nearby protons, though it is often observed as a singlet.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Ethyl-2-nitroindane-1,3-dione would give a distinct signal.
The spectrum would feature signals for the two carbonyl carbons, which are typically found in the most downfield region (180-200 ppm). The aromatic carbons would appear in the range of 120-150 ppm. The carbon bearing the nitro group would also be significantly deshielded. The aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum. libretexts.org
Expected ¹³C NMR Chemical Shift Ranges:
Carbonyl Carbons (C=O): δ 185-195 ppm
Aromatic Carbons (Ar-C): δ 120-145 ppm
Nitro-substituted Carbon (C-NO2): δ 80-90 ppm
Ethyl Group (-CH2CH3):
Methylene (-CH2-): δ 25-30 ppm
Methyl (-CH3): δ 10-15 ppm
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 185 - 195 |
| Aromatic (Ar-C) | 120 - 145 |
| Nitro-substituted (C-NO2) | 80 - 90 |
| Methylene (-CH2-) | 25 - 30 |
| Methyl (-CH3) | 10 - 15 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 4-Ethyl-2-nitroindane-1,3-dione, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent aromatic protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond couplings). It would be used to definitively assign which protons are attached to which carbons, for instance, linking the ethyl group's proton signals to its corresponding carbon signals. sdsu.edu
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. In the FT-IR spectrum of 4-Ethyl-2-nitroindane-1,3-dione, key absorption bands would confirm the presence of the carbonyl groups, the nitro group, and the aromatic ring. For comparison, the FT-IR spectrum of N-ethylphthalimide, a related dicarbonyl compound, shows characteristic absorptions for its functional groups. nist.gov
Expected FT-IR Absorption Bands:
Aromatic C-H stretch: ~3100-3000 cm⁻¹
Aliphatic C-H stretch (ethyl group): ~2960-2850 cm⁻¹
C=O stretch (dicarbonyl): A strong absorption band around 1710-1740 cm⁻¹. The conjugation and ring strain can influence the exact position.
NO₂ stretch (nitro group): Two distinct bands, an asymmetric stretch around 1540-1560 cm⁻¹ and a symmetric stretch around 1345-1365 cm⁻¹.
C=C stretch (aromatic ring): ~1600 and 1450 cm⁻¹
Interactive Data Table: Key FT-IR Functional Group Frequencies
| Functional Group | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | 3100 - 3000 |
| Aliphatic C-H | 2960 - 2850 |
| Carbonyl (C=O) | 1710 - 1740 |
| Nitro (NO₂) asymmetric | 1540 - 1560 |
| Nitro (NO₂) symmetric | 1345 - 1365 |
| Aromatic C=C | ~1600 and 1450 |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The Raman spectrum of 4-Ethyl-2-nitroindane-1,3-dione would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone. The symmetric nitro stretch is also typically strong in Raman spectra. A study on the related compound 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione utilized Raman spectroscopy to characterize its vibrational modes. nih.gov
Expected Raman Shifts:
Aromatic Ring Breathing Mode: A strong, sharp band around 1000 cm⁻¹
NO₂ Symmetric Stretch: A strong band around 1345-1365 cm⁻¹
C=O Stretch: A weaker band compared to FT-IR, around 1710-1740 cm⁻¹
Aliphatic and Aromatic C-H stretches: ~2800-3100 cm⁻¹
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available published data for the specific chemical compound “4-Ethyl-2-nitroindane-1,3-dione.” The search included queries for its synthesis, spectroscopic analysis (Mass Spectrometry, NMR), crystallographic data, and chromatographic behavior.
While information exists for the parent compound, 2-nitro-1,3-indandione (B181560) acs.orgguidechem.comacs.org, and other derivatives of 1,3-indandione (B147059) guidechem.comresearchgate.net, no research findings, analytical data, or detailed characterizations for the 4-ethyl substituted variant could be located. For instance, neutron diffraction studies have been conducted on 2-nitro-1,3-indandione dihydrate researchgate.netiucr.orgresearchgate.net, and various analytical techniques have been applied to other related compounds epa.govdss.go.thacs.orgoregonstate.edu. However, this information is not directly transferable to the specific molecule requested.
Due to the strict requirement to focus solely on "4-Ethyl-2-nitroindane-1,3-dione" and to provide scientifically accurate data, it is not possible to generate the requested article. The creation of hypothetical data based on related compounds would violate the core principles of scientific accuracy and reliance on verifiable sources.
Therefore, the requested article on the advanced spectroscopic and analytical characterization of “4-Ethyl-2-nitroindane-1,3-dione” cannot be produced at this time.
Chromatographic Purity and Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the quantitative determination of 4-Ethyl-2-nitroindane-1,3-dione in various sample matrices. This method offers high resolution, sensitivity, and specificity, making it an indispensable tool in quality control and research settings. The development of a robust HPLC method is critical for ensuring the identity, purity, and concentration of the compound, which are fundamental parameters for its application in further scientific investigations.
A typical HPLC method for 4-Ethyl-2-nitroindane-1,3-dione involves a reversed-phase chromatographic separation. In this approach, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of both ethyl and nitro functional groups, which impart a degree of polarity, and the indane-1,3-dione backbone, which is more non-polar, a careful selection of the column and mobile phase composition is necessary to achieve optimal separation from potential impurities and degradation products.
Method Development and Validation
The development of a specific and reliable HPLC method for 4-Ethyl-2-nitroindane-1,3-dione would necessitate a systematic approach. Key chromatographic parameters that require optimization include the choice of the stationary phase (typically a C18 or C8 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. sigmaaldrich.comsemanticscholar.org Given the nitro-aromatic nature of the compound, UV detection is a suitable and sensitive means of monitoring the elution of the analyte. researchgate.net
Validation of the developed HPLC method is crucial to demonstrate its suitability for its intended purpose. This involves assessing parameters such as linearity, precision (both intra-day and inter-day), accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For instance, a study on a related dione (B5365651) compound, pregn-4-ene-3,20-dione, demonstrated linearity with a high correlation coefficient (r = 0.9999) and good precision with relative standard deviation values below 1%. researchgate.net Similar performance characteristics would be expected for a validated method for 4-Ethyl-2-nitroindane-1,3-dione.
Purity Assessment
For purity analysis, the developed HPLC method is employed to separate 4-Ethyl-2-nitroindane-1,3-dione from any impurities that may be present. These impurities could arise from the synthesis process, such as starting materials, by-products, or intermediates, or from degradation of the compound over time. The chromatogram obtained from the analysis of a sample will show a major peak corresponding to 4-Ethyl-2-nitroindane-1,3-dione and potentially smaller peaks corresponding to impurities. The area of each peak is proportional to the concentration of the respective component. The purity of the sample is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Analysis
Quantitative analysis by HPLC is used to determine the exact concentration of 4-Ethyl-2-nitroindane-1,3-dione in a sample. This is achieved by creating a calibration curve using a series of standard solutions of the compound with known concentrations. The peak areas of the standard solutions are plotted against their corresponding concentrations to generate a linear regression curve. The concentration of 4-Ethyl-2-nitroindane-1,3-dione in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. The precision of this quantification is often assessed by repeated injections of the same sample, with the relative standard deviation (RSD) of the peak areas serving as a measure of variability.
Hypothetical HPLC Method Parameters and Findings
While specific experimental data for 4-Ethyl-2-nitroindane-1,3-dione is not publicly available, a plausible HPLC method can be proposed based on the analysis of similar compounds. researchgate.netnih.gov The following tables present hypothetical data for a typical HPLC analysis of this compound.
Table 1: Hypothetical HPLC Method Parameters for the Analysis of 4-Ethyl-2-nitroindane-1,3-dione
| Parameter | Value |
| Chromatographic System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time | Approximately 5.8 minutes |
Table 2: Hypothetical Purity and Quantitative Analysis Data for a Batch of 4-Ethyl-2-nitroindane-1,3-dione
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Standard 1 | 5.81 | 125,430 | 0.05 | - |
| Standard 2 | 5.80 | 251,860 | 0.10 | - |
| Standard 3 | 5.82 | 503,720 | 0.20 | - |
| Test Sample 1 | 5.79 | 378,950 | 0.15 | 99.2 |
| Test Sample 2 | 5.81 | 380,110 | 0.15 | 99.5 |
| Test Sample 3 | 5.80 | 379,480 | 0.15 | 99.3 |
| Mean | 5.80 | 379,513 | 0.15 | 99.3 |
| RSD (%) | 0.26 | 0.14 | - | 0.15 |
The data presented in these tables is illustrative and serves to represent the type of results that would be generated from an HPLC analysis of 4-Ethyl-2-nitroindane-1,3-dione. The successful implementation of such a method is fundamental for ensuring the quality and consistency of the compound for any research or application.
Theoretical and Computational Investigations of Indane 1,3 Dione Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for probing the molecular and electronic properties of organic compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer deep insights into the geometry, stability, and reactivity of molecules like those in the indane-1,3-dione family.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been successfully applied to the study of indane-1,3-dione systems to determine their optimized geometries and electronic properties.
For the parent indane-1,3-dione, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown that the diketo form is in equilibrium with its enol tautomer, with the diketo form being more stable by 3.77 kcal/mol in the gas phase. researchgate.net This theoretical finding is in good agreement with X-ray crystallographic data, which confirms the predominance of the diketo structure in the solid state. researchgate.net The five-membered ring of the indane-1,3-dione core adopts a slightly bent, envelope-like conformation. researchgate.net
For 4-Ethyl-2-nitroindane-1,3-dione, it is anticipated that the fundamental indane-1,3-dione core geometry will be largely preserved. The introduction of an ethyl group at the 4-position and a nitro group at the 2-position will, however, induce localized changes in bond lengths and angles. The electron-withdrawing nature of the nitro group at the active methylene (B1212753) position (C2) is expected to significantly influence the electronic distribution and reactivity of this position.
Table 1: Predicted Geometrical Parameters for Indane-1,3-dione based on DFT Calculations
| Parameter | Value (Angstroms/Degrees) |
| C=O Bond Length | ~1.21 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-C (aliphatic) Bond Length | ~1.54 Å |
| C-C-C (in five-membered ring) | ~103 - 110° |
Note: These values are based on calculations for the parent indane-1,3-dione and serve as an approximation for the 4-ethyl-2-nitro derivative.
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of electronic properties.
For indane-1,3-dione systems, ab initio calculations can be employed to precisely determine properties such as ionization potentials, electron affinities, and dipole moments. These calculations would be particularly valuable for understanding the impact of the electron-donating ethyl group and the strongly electron-withdrawing nitro group on the electronic character of 4-Ethyl-2-nitroindane-1,3-dione. The nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. biointerfaceresearch.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
For 4-Ethyl-2-nitroindane-1,3-dione, the HOMO is expected to be localized primarily on the benzene (B151609) ring, influenced by the ethyl substituent. The LUMO, conversely, will be significantly lowered in energy and centered around the dicarbonyl system and the nitro group, due to their strong electron-withdrawing nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the nitro group at the 2-position is predicted to substantially decrease the HOMO-LUMO gap compared to the parent indane-1,3-dione.
Table 2: Conceptual Frontier Molecular Orbital Properties for 4-Ethyl-2-nitroindane-1,3-dione
| Molecular Orbital | Predicted Localization | Energy Level (Relative) |
| HOMO | Benzene ring and ethyl group | Higher |
| LUMO | Dicarbonyl system and nitro group | Lower |
| HOMO-LUMO Gap | Smaller (compared to indane-1,3-dione) | - |
Reaction Pathway and Transition State Analysis
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies.
Computational Elucidation of Reaction Mechanisms
For indane-1,3-dione and its derivatives, computational studies have been instrumental in understanding various organic transformations. researchgate.net For instance, DFT calculations can be used to model the Knoevenagel condensation, a common reaction for indane-1,3-diones, to determine the most plausible reaction pathway. ijpsr.com In the context of 4-Ethyl-2-nitroindane-1,3-dione, the high acidity of the C2 proton, enhanced by the nitro group, would be a key factor in its reactivity in base-catalyzed reactions.
Energetic Profiling of Synthetic Transformations
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. This allows for the determination of the reaction's thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energy). For synthetic transformations involving 4-Ethyl-2-nitroindane-1,3-dione, such as nucleophilic additions to the carbonyl groups or reactions at the C2 position, computational energetic profiling would provide invaluable insights into reaction feasibility and selectivity. The steric hindrance from the 4-ethyl group and the electronic influence of the 2-nitro group would be critical factors to model in these profiles.
Conformational Analysis
The conformational landscape of 4-Ethyl-2-nitroindane-1,3-dione is primarily determined by the rotational freedom of the ethyl group at the 4-position and the potential for tautomerism involving the nitro group at the 2-position.
The ethyl group attached to the aromatic ring can adopt various conformations due to rotation around the C-C single bond. Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying the most stable conformers. nih.gov By performing a potential energy surface scan, the rotational barrier of the ethyl group can be calculated, revealing the low-energy conformations. It is anticipated that the most stable conformer will have the ethyl group oriented to minimize steric hindrance with the adjacent carbonyl group at the 3-position.
Furthermore, the presence of a nitro group at the active methylene position (C2) introduces the possibility of keto-enol and nitro-aci-nitro tautomerism. Theoretical studies on 2-substituted indan-1,3-diones have shown that the position of this equilibrium is highly dependent on the nature of the substituent and the solvent. researchgate.netresearchgate.netnih.gov For 2-nitroindane-1,3-dione, the nitro form is generally considered the more stable tautomer. However, the presence of the electron-donating ethyl group at the 4-position could subtly influence the electronic character of the indane-1,3-dione core and thus the relative stabilities of the tautomers.
A comprehensive conformational analysis using DFT would involve optimizing the geometries of all possible low-energy conformers and tautomers to determine their relative energies. This would provide a detailed picture of the conformational preferences of 4-Ethyl-2-nitroindane-1,3-dione.
Table 1: Hypothetical Relative Energies of 4-Ethyl-2-nitroindane-1,3-dione Conformers
| Conformer/Tautomer | Description | Hypothetical Relative Energy (kcal/mol) |
| Conformer A | Ethyl group anti-periplanar to C3-carbonyl | 0.00 |
| Conformer B | Ethyl group syn-periplanar to C3-carbonyl | 1.5 |
| Aci-nitro Tautomer | Enol form with C=N(O)OH group | 5.8 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might reveal. The relative energies are based on general principles of steric hindrance and tautomeric stability in related systems.
Spectroscopic Property Prediction from Computational Models
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. nih.govnih.gov DFT calculations can be employed to predict infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the optimized molecular structure. For 4-Ethyl-2-nitroindane-1,3-dione, characteristic vibrational modes would include the symmetric and asymmetric stretching of the carbonyl groups, the stretching vibrations of the nitro group, and the C-H stretching and bending modes of the ethyl group and the aromatic ring. Comparing the calculated frequencies with experimental data, when available, can help confirm the structure and identify specific conformers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. The calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions in 4-Ethyl-2-nitroindane-1,3-dione would likely involve π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl and nitro groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.govnmrdb.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted with a high degree of accuracy, especially when considering conformational averaging. nih.govunibas.it These predictions are crucial for assigning the signals in experimental NMR spectra and for distinguishing between different isomers or conformers.
Table 2: Hypothetical Predicted Spectroscopic Data for 4-Ethyl-2-nitroindane-1,3-dione (Conformer A)
| Spectroscopic Technique | Parameter | Predicted Value |
| IR Spectroscopy | Carbonyl (C=O) Stretch | 1715, 1745 cm⁻¹ |
| Nitro (NO₂) Stretch | 1550, 1360 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax (π-π) | 250 nm |
| λmax (n-π) | 330 nm | |
| ¹H NMR Spectroscopy | Aromatic Protons | 7.6 - 8.2 ppm |
| Ethyl -CH₂- | 2.8 ppm | |
| Ethyl -CH₃ | 1.3 ppm | |
| ¹³C NMR Spectroscopy | Carbonyl Carbons | 190, 195 ppm |
| Aromatic Carbons | 125 - 145 ppm | |
| C2 Carbon | 65 ppm |
Note: The data presented in this table is hypothetical and is intended to illustrate the type of information that can be obtained from computational predictions based on established values for similar substituted indane-1,3-diones.
Applications of Indane 1,3 Dione Derivatives in Organic Synthesis
Role as Versatile Building Blocks for Complex Molecular Architectures
The indane-1,3-dione framework is a versatile building block in organic synthesis, largely due to the reactivity of its active methylene (B1212753) group situated between two carbonyl functionalities. nih.govresearchgate.net This strategic positioning allows for a variety of chemical transformations, making it an ideal starting point for constructing complex molecular structures. The presence of electron-withdrawing groups, such as the nitro group in 4-Ethyl-2-nitroindane-1,3-dione, further enhances the acidity of the methylene protons, thereby facilitating a range of condensation and addition reactions.
The utility of indane-1,3-dione derivatives is evident in their application in multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single synthetic operation. nih.gov For instance, the Knoevenagel condensation, a cornerstone reaction in organic synthesis, is readily performed with indane-1,3-dione and its substituted analogues. nih.gov This reaction typically involves the condensation of the active methylene group of the indane-1,3-dione with an aldehyde or ketone, leading to the formation of a new carbon-carbon double bond. The resulting 2-ylideneindane-1,3-dione derivatives serve as key intermediates for further synthetic elaborations.
The versatility of indane-1,3-dione as a building block is further demonstrated by its ability to participate in the synthesis of various heterocyclic and polycyclic aromatic compounds. Its structural similarity to indanone, a common motif in biologically active compounds, has spurred extensive research into its use as a synthetic intermediate for designing novel molecules with potential pharmaceutical applications. nih.gov
| Reaction Type | Reactants | Product Type | Significance |
| Knoevenagel Condensation | Indane-1,3-dione, Aldehydes/Ketones | 2-Ylideneindane-1,3-diones | Formation of C=C bonds, key intermediates. nih.gov |
| Michael Addition | 2-Ylideneindane-1,3-diones, Nucleophiles | Adducts for further cyclization | Construction of complex cyclic systems. |
| Multicomponent Reactions | Indane-1,3-dione, Aldehyde, Amine/Nitrile | Highly substituted heterocycles | High efficiency and molecular diversity. nih.gov |
Precursors for Annulated and Spiro-Molecular Systems
The rigid framework and reactive sites of indane-1,3-dione derivatives make them excellent precursors for the synthesis of both annulated (fused) and spiro-molecular systems. These complex architectures are of significant interest due to their presence in natural products and their potential applications in materials science and medicinal chemistry.
Indane-1,3-dione is a valuable precursor for the synthesis of a wide variety of indeno-fused heterocycles. researchgate.net These compounds are formed by constructing a new heterocyclic ring onto the indane framework. The synthetic strategies often involve the initial formation of a 2-substituted indane-1,3-dione intermediate, which then undergoes an intramolecular or intermolecular cyclization reaction.
For example, indenopyridines can be synthesized through multicomponent reactions involving an indane-1,3-dione derivative, an aldehyde, and an amine or ammonia (B1221849) source. Similarly, the reaction of 2-arylidene-1,3-indandiones with various reagents can lead to the formation of indenofurans and indenopyrimidines. researchgate.net The synthesis of indeno[2′,1′:4,5]pyrrolo[1,2-a]-fused 1,3-diazaheterocycles highlights the utility of indane-1,3-dione derivatives in creating complex, polyheterocyclic systems. researchgate.net
| Indeno-fused Heterocycle | General Synthetic Approach | Key Intermediates |
| Indenopyridines | Multicomponent reaction of indane-1,3-dione, aldehyde, and amine. researchgate.net | 2-Arylideneindane-1,3-diones |
| Indenofurans | Cyclization of 2-substituted indane-1,3-dione derivatives. researchgate.net | Appropriately functionalized 2-substituted indane-1,3-diones |
| Indenopyrimidines | Condensation of 2-arylidene-1,3-indandiones with amidines or related compounds. researchgate.netnih.gov | 2-Arylideneindane-1,3-diones |
Spiro compounds, characterized by two rings connected through a single common atom, are another class of molecules accessible from indane-1,3-dione derivatives. The synthesis of spiro compounds often involves a 1,3-dipolar cycloaddition reaction. For instance, the reaction of 2-arylidene-1,3-indandiones with azomethine imines can yield dinitrogen-fused spirocyclic heterocycles. nih.gov Another approach involves the Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione, a derivative of indane-1,3-dione, to construct fused spiro[4.4]-nonane-diones. colab.ws
Synthesis of Polyaromatic Structures
Indane-1,3-dione derivatives can serve as precursors for the synthesis of polyaromatic structures. These reactions often involve condensation and cyclization sequences that build additional aromatic rings onto the indane core. For example, tandem Michael addition-elimination and palladium-catalyzed C-H activation reactions have been utilized for the one-pot synthesis of indenobenzofurans. researchgate.net These strategies provide efficient routes to complex polycyclic aromatic hydrocarbons and their heterocyclic analogues, which are of interest for their electronic and optical properties.
Functional Materials Precursors (excluding direct material properties)
The electron-accepting nature of the indane-1,3-dione moiety makes it a valuable component in the design of precursors for functional organic materials. nih.govescholarship.org The presence of two carbonyl groups creates an electron-deficient center, which can be further tuned by the introduction of other electron-withdrawing groups, such as a nitro group.
In the field of organic electronics, there is a significant demand for new electron-acceptor materials to complement the widely used fullerene derivatives. escholarship.org Indane-1,3-dione derivatives have emerged as promising candidates for this role. Their electron-accepting properties can be systematically modified through chemical synthesis, allowing for the fine-tuning of their electronic energy levels. escholarship.org The modular nature of their synthesis allows for the incorporation of various functional groups to control intermolecular interactions and self-assembly behavior, which are crucial for charge transport in organic electronic devices. escholarship.org
Photoinitiator Scaffolds for Polymerization
Indane-1,3-dione and its derivatives have emerged as a significant class of compounds in the field of photopolymerization, where they serve as highly effective photoinitiator scaffolds. researchgate.netmdpi.com Their utility stems from their inherent electron-accepting nature, a key characteristic for initiating polymerization reactions upon exposure to light. researchgate.netmdpi.com The activated methylene group situated between the two ketone functionalities makes indane-1,3-dione an exemplary candidate for the synthesis of push-pull dyes through reactions like the Knoevenagel condensation. researchgate.net These structural features allow for the fine-tuning of their photochemical properties, rendering them suitable for various polymerization applications, including those initiated by visible light. researchgate.net
The development of photoinitiating systems that are highly reactive under visible light, such as from a 405 nm LED, is a critical area of research, particularly for applications like 3D printing. epa.govresearchgate.net Indane-1,3-dione derivatives have shown considerable promise in this domain, often as part of multi-component systems. epa.govresearchgate.net
Research Findings on Indane-1,3-dione Derivatives as Photoinitiators
Recent studies have explored a range of indane-1,3-dione derivatives for their photoinitiating capabilities. These investigations often involve their use in three-component photoinitiating systems (PISs), which typically consist of the indane-1,3-dione derivative (as the photosensitizer), a tertiary amine (as an electron/hydrogen donor), and an iodonium (B1229267) salt (as an electron acceptor). epa.govresearchgate.net
One study investigated two series of novel dyes, one based on an indane-1,3-dione core and the other on a 1H-cyclopenta[b]naphthalene-1,3-dione core. Out of 21 new dyes synthesized, ten demonstrated high efficiency in promoting the free radical photopolymerization of acrylates when used in conjunction with ethyl dimethylaminobenzoate (EDB) and an iodonium salt. epa.gov The research highlighted that the photochemical reactivity of these systems at 405 nm is a key factor for their successful application in processes requiring mild conditions, such as low light intensity and operation in the presence of air. epa.govresearchgate.net
The underlying chemical mechanisms of these photoinitiating systems have been probed using techniques such as steady-state photolysis, fluorescence experiments, and electron spin resonance (ESR) spin-trapping. These studies have helped to elucidate the redox processes and the formation of radical species that are crucial for initiating polymerization. epa.gov
A notable finding is the relationship between the solvatochromic properties of these push-pull dyes and their photoinitiating ability. It has been observed that only dyes exhibiting linear correlations with empirical solvent polarity scales were effective in initiating a polymerization process. mdpi.com While this correlation has been established, the precise reasons for this behavior are still under investigation. mdpi.com
Furthermore, certain indane-1,3-dione derivatives have demonstrated excellent photobleaching properties, a desirable characteristic for many photopolymerization applications. mdpi.com The ability of the photoinitiator to become colorless after the polymerization process is advantageous in producing clear or non-yellowing final products.
The versatility of the indane-1,3-dione scaffold allows for systematic studies on structure-performance relationships. By modifying the electron-accepting core or by extending the π-conjugation, the optical and photochemical properties of the resulting dyes can be finely tuned. mdpi.com This tunability is crucial for developing novel and high-performance photoinitiating systems tailored for specific wavelengths, such as the 405 nm light commonly used in modern 3D printers. mdpi.com
The successful fabrication of stereoscopic 3D patterns using laser writing techniques with these systems underscores their practical utility and potential for advanced manufacturing applications. epa.gov
Table 1: Investigated Indane-1,3-dione Derivatives and Photoinitiating Systems
| Derivative Class | Co-initiators | Polymerization Type | Light Source | Key Findings |
|---|---|---|---|---|
| Indane-1,3-dione Dyes | Ethyl dimethylaminobenzoate (EDB), Iodonium salt | Free radical photopolymerization of acrylates | 405 nm LED | High efficiency in three-component systems; suitable for 3D printing. |
| 1H-Cyclopenta[b]naphthalene-1,3-dione Dyes | Ethyl dimethylaminobenzoate (EDB), Iodonium salt | Free radical photopolymerization of acrylates | 405 nm LED | Demonstrated potential as sensitive and remarkable photoinitiators. |
| Push-pull dyes based on indane-1,3-dione | Not specified in detail | Free radical polymerization of acrylate (B77674) (Ebecryl 40) | 405 nm LED | Photoinitiating ability correlated with solvatochromic properties; some exhibit excellent photobleaching. |
Q & A
Q. What are the optimal synthetic conditions for introducing nitro and ethyl groups to the indane-1,3-dione core?
The nitration of indane-1,3-dione derivatives typically employs concentrated nitric acid under controlled temperatures (0–5°C) to minimize side reactions. For 4-Ethyl-2-nitro indane-1,3-dione, sequential functionalization is recommended:
- Ethylation : Alkylation at the methylene group using ethyl halides in the presence of a base (e.g., NaH) in anhydrous THF.
- Nitration : Use fuming HNO₃ in acetic anhydride at 0°C, achieving regioselectivity at the 2-position due to electron-withdrawing effects of the dione groups. Yields can reach ~78% with rigorous exclusion of moisture . Validation: Monitor reaction progress via TLC and confirm regiochemistry via ¹H NMR (δ 8.5–9.0 ppm for aromatic protons adjacent to nitro groups).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is essential:
- ¹³C NMR : Identifies carbonyl groups (C=O at ~190–200 ppm) and nitro substituents (C-NO₂ at ~140–150 ppm).
- IR Spectroscopy : Confirms nitro (asymmetric stretching at ~1520 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish positional isomers.
- X-ray Crystallography : Resolves crystal packing and steric effects of the ethyl and nitro groups .
Q. How can researchers optimize purification methods for this compound?
Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. For polar byproducts, gradient elution (5–20% acetone in dichloromethane) improves separation efficiency. Purity >95% is achievable with two successive crystallizations .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in the nitration of indane-1,3-dione derivatives?
Discrepancies arise from competing electrophilic aromatic substitution (EAS) pathways:
- Steric Hindrance : The ethyl group at position 4 may hinder nitronium ion (NO₂⁺) attack at position 2.
- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) favor nitronium ion formation, while protic solvents (e.g., H₂SO₄) may protonate the dione, altering reactivity. Resolution: Conduct kinetic studies (UV-Vis monitoring) and DFT calculations to map transition states. Compare substituent effects using Hammett plots .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:
- Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbons).
- Simulate transition states for nucleophilic attack (e.g., by amines or Grignard reagents).
- Predict steric effects of the ethyl group using molecular electrostatic potential (MEP) maps. Validate models with experimental kinetic data .
Q. What strategies enhance the compound’s application in photoactive materials?
- Photophysical Tuning : Introduce electron-donating substituents (e.g., –OCH₃) to redshift absorption spectra.
- Coordination Chemistry : Explore metal complexes (e.g., with Ru(II) or Ir(III)) for luminescence properties.
- Solid-State Studies : Analyze π-π stacking interactions via XRD to optimize charge transport in organic semiconductors .
Q. How do steric and electronic effects influence the compound’s biological activity?
- Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. The nitro group may act as a hydrogen-bond acceptor, while the ethyl group modulates lipophilicity.
- SAR Studies : Synthesize analogs (e.g., 4-methyl or 4-isopropyl) and compare MIC values against Gram-positive pathogens. Correlate logP values with membrane permeability .
Methodological Guidelines
- Data Contradiction Analysis : Use factorial design (e.g., ANOVA) to isolate variables affecting reaction yields. Cross-reference spectral data with computational predictions to resolve structural ambiguities .
- Safety Protocols : Handle nitro compounds in fume hoods; avoid contact with reducing agents due to explosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
